N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]acridine-3,6-diamine
Description
N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two 2,4-dichlorobenzylidene groups attached to a 3,6-acridinediamine core, making it a subject of interest in chemical research.
Properties
Molecular Formula |
C27H15Cl4N3 |
|---|---|
Molecular Weight |
523.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[6-[(2,4-dichlorophenyl)methylideneamino]acridin-3-yl]methanimine |
InChI |
InChI=1S/C27H15Cl4N3/c28-20-5-1-18(24(30)10-20)14-32-22-7-3-16-9-17-4-8-23(13-27(17)34-26(16)12-22)33-15-19-2-6-21(29)11-25(19)31/h1-15H |
InChI Key |
YWCVFUHSFYDLPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl)C=C21)N=CC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3,6-acridinediamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzylidene groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer and antimicrobial drugs.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,4-dichlorobenzylidene)ethylenediamine
- N,N’-bis(3,4-dichlorobenzylidene)ethylenediamine
- N,N’-bis(4-chlorobenzylidene)ethylenediamine
Uniqueness
N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
